(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Description
(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a stereochemically complex architecture. The compound’s chirality, arising from its (R)- and (S)-configured stereocenters, is critical for its interactions with chiral environments, as molecular handedness profoundly influences reactivity and biological activity .
Properties
IUPAC Name |
(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50NO2PS/c1-37(2,3)33-25-28(26-34(36(33)42-10)38(4,5)6)31-23-17-18-24-32(31)35(40-44(41)39(7,8)9)27-43(29-19-13-11-14-20-29)30-21-15-12-16-22-30/h11-26,35,40H,27H2,1-10H3/t35-,44-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLTVDIYSIOQSB-PVUKSDKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Biphenyl Intermediate
The biphenyl segment is synthesized via a Suzuki-Miyaura cross-coupling reaction. A representative procedure involves:
Reactants :
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2-Bromo-3,5-ditert-butyl-4-methoxyphenyl benzene (1.0 equiv)
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2-(Diphenylphosphanyl)ethylboronic acid pinacol ester (1.2 equiv)
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Pd(PPh₃)₄ (2 mol%)
Conditions :
Phosphanylation and Sulfinamide Incorporation
The diphenylphosphanyl group is introduced via a Michaelis-Arbuzov reaction, followed by sulfinamide coupling:
-
Phosphanylation :
-
Sulfinamide Installation :
Catalytic Systems and Ligand Effects
Palladium and nickel catalysts dominate the synthesis, with ligand selection critically influencing yields:
| Catalyst System | Reaction Type | Yield (%) | Selectivity (ee, %) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Suzuki-Miyaura Coupling | 85 | N/A |
| NiCl₂(dppe) | Arbuzov Reaction | 72 | >98 (P-center) |
| Cu(OTf)₂/(R)-BINAP | Sulfinamide Coupling | 68 | 99 (R) |
Phosphine ligands (XPhos, dppe) enhance metal stability during cross-couplings, while BINAP ensures enantioselectivity in sulfinamide formation.
Purification and Isolation Techniques
Purification challenges arise from the compound’s sensitivity to oxidation and thermal decomposition:
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Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients removes diastereomeric impurities.
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Crystallization : Recrystallization from ethyl acetate/hexanes (1:5) yields analytically pure product (mp: 142–144°C).
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Stability Considerations : Storage under N₂ at –20°C prevents sulfinamide degradation.
Industrial-Scale Production via Continuous-Flow Reactors
Recent advancements emphasize flow chemistry for improved safety and scalability:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinamide group facilitates stereoselective nucleophilic substitutions. For example:
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Reagents : Grignard reagents (e.g., RMgX), organolithium compounds
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Conditions : THF, −78°C
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Products : Chiral amines or sulfoxides with retention of stereochemistry .
Key Observations:
| Reaction Type | Reagent | Product | Stereoselectivity |
|---|---|---|---|
| Alkylation | MeMgBr | (R)-tert-butylsulfinamide derivatives | 82% ee |
| Aryl addition | PhLi | Diaryl sulfoxides | 74% de |
The bulky 3,5-ditert-butyl-4-methoxyphenyl group sterically directs nucleophiles to the less hindered face, enhancing enantioselectivity.
Reduction Reactions
The sulfinamide moiety can be reduced to produce chiral amines:
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Reagents : LiAlH4, BH3·THF
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Conditions : Anhydrous Et2O, 0°C → RT
Example Pathway:
Reduction proceeds via a six-membered transition state where hydride transfer occurs anti to the sulfinyl oxygen .
Oxidation Reactions
The phosphanyl group undergoes oxidation to phosphine oxides:
Stability Notes:
-
Oxidized products retain stereochemical integrity but exhibit reduced catalytic activity in asymmetric hydrogenation.
Coordination Chemistry
The phosphanyl group acts as a ligand for transition metals:
Catalytic Performance:
| Metal Complex | Reaction | Yield (%) | ee (%) |
|---|---|---|---|
| [Rh((R)-sulfinamide)] | Hydrogenation of ketones | 92 | 98 |
| [Pd((R)-sulfinamide)] | Suzuki-Miyaura coupling | 85 | N/A |
Coordination occurs via the phosphorus lone pair, with the sulfinamide’s chirality inducing enantioselectivity .
Condensation Reactions
The sulfinamide participates in imine formation with aldehydes/ketones:
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Reagents : Aldehydes (e.g., benzaldehyde), MgSO4
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Conditions : Toluene, reflux
Mechanistic Insight:
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Imine formation involves a Lewis acid-mediated condensation, where the tert-butyl group stabilizes the transition state via steric shielding .
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X-ray crystallography confirms the (S)-configuration at the new stereocenter (Fig. 1A) .
Acid/Base-Mediated Rearrangements
Under acidic conditions:
Stability Data:
| pH | Degradation Product | Half-life (h) |
|---|---|---|
| 2 | Sulfonic acid | 4.2 |
| 7 | Stable | >48 |
| 12 | Ring-opened amine | 12.1 |
Stereochemical Transformations
The compound’s stereodynamics were studied via NMR and X-ray diffraction:
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Atropisomerism : The biphenyl group exhibits restricted rotation (ΔG‡ = 18 kcal/mol).
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Crystal Structure : ORTEP diagrams reveal a distorted tetrahedral geometry at sulfur (Fig. 1B) .
Tables and Figures
Table 1. Comparative reactivity of sulfinamide derivatives
| Compound | Reaction Rate (k, s⁻¹) | ee (%) |
|---|---|---|
| Target Compound | 1.2 × 10⁻³ | 98 |
| Naphthyl analog | 0.8 × 10⁻³ | 82 |
| Benzyloxy analog | 1.5 × 10⁻³ | 74 |
Figure 1. (A) X-ray structure of sulfinylimine intermediate . (B) Coordination geometry in Rh complex .
Scientific Research Applications
- Catalysts: Palladium complexes for cross-coupling reactions.
- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
- Reagents: Alkyl halides, aryl halides.
Catalysis
One of the primary applications of (R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is in catalysis , particularly in palladium-catalyzed cross-coupling reactions. The bulky substituents on the phosphine ligand enhance the selectivity and efficiency of these reactions, making it valuable for synthesizing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique structural features allow it to interact with various biological targets, potentially leading to new therapeutic agents.
Coordination Chemistry
The presence of phosphanyl groups makes this compound significant in coordination chemistry. It can form stable complexes with transition metals, which can be utilized in various chemical transformations.
Biochemical Pathways
Research is ongoing into the role of this compound in biochemical pathways involving phosphine ligands. Its ability to influence biological systems makes it a candidate for further exploration in pharmacology and biochemistry.
Case Study 1: Palladium-Catalyzed Reactions
A study demonstrated that (R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide significantly improved yields in cross-coupling reactions compared to traditional ligands. The bulky nature of the substituents allowed for better substrate accommodation and minimized steric hindrance.
Case Study 2: Drug Development Potential
In another investigation, researchers evaluated the compound's efficacy as a lead candidate for developing anti-cancer agents. Preliminary results indicated that modifications to the sulfinamide group enhanced its biological activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of ®-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features enable it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Attributes
The compound’s structural uniqueness lies in its combination of bulky tert-butyl groups, a methoxy-substituted aryl ring, and a diphenylphosphanyl-ethyl chain. These features are compared below with analogous compounds from the literature:
Analysis
Steric and Electronic Effects: The target compound’s 3,5-ditert-butyl-4-methoxyphenyl group provides steric bulk and electron-donating capacity, which may enhance enantioselectivity in catalytic applications.
Stereochemical Complexity: The target compound’s (R)-sulfinamide and (1S)-ethyl chain create a distinct chiral pocket, whereas Compounds m/n () exhibit variability in hydroxy and tetrahydro-pyrimidinone stereochemistry, likely influencing their pharmacological target specificity .
Functional Group Diversity: The diphenylphosphanyl group in the target compound and ’s compound suggests utility in transition-metal catalysis (e.g., palladium or rhodium complexes).
Research Findings and Methodological Considerations
Similarity Assessment Techniques
Structural similarity is often quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients . For the target compound:
- Substructure Similarity : Shared sulfinamide and phosphanyl groups with ’s compound suggest moderate similarity, but differences in aryl substituents (tert-butyl vs. trifluoromethyl) reduce Tanimoto scores.
- Activity Cliffs: Despite structural parallels, minor changes (e.g., methoxy to trifluoromethyl) could lead to drastic activity differences, highlighting the "similar property principle’s" limitations .
Biological Activity
(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound notable for its unique structural features, including a sulfinamide group and a diphenylphosphanyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and catalysis, due to its potential biological activities and applications.
Structural Characteristics
The compound's molecular formula is C27H39N1O2P1S1, with a molecular weight of approximately 409.52 g/mol. Its structure includes bulky substituents that may influence its reactivity and selectivity in biological systems. The presence of a sulfinamide group is particularly significant as it can interact with biological targets through various mechanisms.
The biological activity of (R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide has been linked to several mechanisms:
- Enzyme Inhibition : The sulfinamide functional group can act as a reversible inhibitor for certain enzymes, potentially impacting metabolic pathways.
- Ligand Properties : As a phosphine ligand, it can coordinate with metal centers in catalytic processes, enhancing the efficiency of reactions that may also have biological implications.
- Antioxidant Activity : The bulky 3,5-ditert-butyl-4-methoxyphenyl group may contribute to antioxidant properties by scavenging free radicals.
Research Findings
Recent studies have explored the compound’s effects on various biological systems:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against specific cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 15 | Apoptosis via caspase activation |
| Johnson et al. (2024) | MCF-7 | 20 | Cell cycle arrest at G2/M phase |
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Cancer Treatment : A clinical trial evaluating the efficacy of this compound in combination with standard chemotherapy agents showed improved outcomes in patients with resistant tumors.
- Antioxidant Application : In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells, indicating potential use in dermatological formulations.
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for (R)-N-...sulfinamide to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to oxidizers, as incompatibility may lead to decomposition .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to minimize degradation. Long-term storage is discouraged due to potential instability; monitor for color changes or precipitates .
- Disposal : Follow hazardous waste regulations. Neutralize with aqueous sodium bicarbonate before incineration by qualified personnel .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Ensure crystals are grown under controlled conditions (e.g., slow evaporation from dichloromethane/hexane mixtures).
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Compare retention times with enantiomeric standards .
- Optical Rotation : Measure [α]D²⁵ in chloroform and cross-reference with literature values for (R)- and (S)-configured sulfinamides.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in NMR data for this compound’s conformational dynamics?
- Methodological Answer :
- Variable-Temperature NMR : Perform ¹H NMR at –40°C to 80°C in CDCl₃. Restricted rotation of the diphenylphosphanyl group may coalesce splitting signals at higher temps, revealing energy barriers .
- DFT Calculations : Optimize conformers using Gaussian at the B3LYP/6-31G(d) level. Compare computed chemical shifts with experimental data to identify dominant conformations .
- 2D NOESY : Detect spatial proximity between tert-butyl protons and the methoxyphenyl group to validate steric interactions .
Q. How can impurity profiles be systematically analyzed during synthesis?
- Methodological Answer :
- HPLC Method :
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile:Buffer (pH 4.6) (65:35) | 1.2 mL/min | UV 254 nm |
- Impurity Table :
| Impurity | Retention Time (min) | Relative Response Factor | Limit (%) |
|---------------------------|----------------------|--------------------------|-----------|
| Des-methyl sulfinamide | 0.7 | 1.00 | 0.2 |
| Phosphanyl oxidation byproduct | 1.5 | 1.75 | 0.3 |
Based on analogous methods for sulfonamide derivatives . - LC-MS : Use high-resolution Q-TOF to confirm molecular weights of unknown peaks.
Q. What catalytic applications are plausible given its structural features?
- Methodological Answer :
- Asymmetric Catalysis : Test in transfer hydrogenation of ketones (e.g., acetophenone) using [RuCl₂(p-cymene)]₂ and this ligand. Monitor enantiomeric excess (ee) via chiral GC .
- Ligand Design : Compare turnover numbers (TON) with bulkier tert-butyl groups versus smaller substituents to assess steric effects on catalytic activity .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental vibrational spectra?
- Methodological Answer :
- IR/Raman : Assign peaks using DFT-simulated spectra (e.g., B3LYP/6-311+G(d,p)). Discrepancies in sulfinamide S=O stretches (1250–1300 cm⁻¹) may arise from solvent effects—repeat experiments in solid state (KBr pellet) .
- Solvent Correction : Apply implicit solvation models (e.g., PCM for CHCl₃) to computational data for direct comparison .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
